Regioisomeric Lipophilicity Differentiation: 3‑yl vs. 4‑yl vs. 1‑yl Triazole‑Piperidine
The 3‑yl regioisomer (free base) exhibits a computed XLogP3 of 0.1, placing it between the more hydrophilic 4‑yl regioisomer (XLogP3 = −0.5) and the 1‑yl regioisomer (XLogP3 = 0) [1][2]. The dihydrochloride hydrate salt further depresses experimental LogP to −1.24 (Fluorochem) or −1.08 (Hit2Lead), yielding a net ΔLogP shift of approximately −1.3 units relative to the free base . This 2.6‑fold LogP span (−1.24 to 0.1) across salt and regioisomeric forms means that procurement of the incorrect analog can produce a compound with substantially different membrane permeability and solubility, directly impacting biological assay outcomes.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | Free base XLogP3 = 0.1; dihydrochloride hydrate LogP = −1.24 (Fluorochem) / −1.08 (Hit2Lead) |
| Comparator Or Baseline | 4‑(4H‑1,2,4‑triazol‑4‑yl)piperidine XLogP3 = −0.5; 4‑(1H‑1,2,4‑triazol‑1‑yl)piperidine XLogP3 = 0 |
| Quantified Difference | ΔXLogP3 (3‑yl vs. 4‑yl) = +0.6 log units; ΔLogP (salt vs. free base) ≈ −1.3 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem); experimental LogP from vendor datasheets |
Why This Matters
A predictable LogP window is critical for medicinal chemists designing compound libraries with controlled permeability and solubility; procuring the 4‑yl regioisomer instead of the 3‑yl form would introduce a −0.6 log unit lipophilicity error.
- [1] PubChem, Compound Summary for CID 56737789, 4‑(4H‑1,2,4‑triazol‑3‑yl)piperidine. XLogP3 = 0.1. View Source
- [2] PubChem, Compound Summary for CID 45088326, 4‑(4H‑1,2,4‑triazol‑4‑yl)piperidine. XLogP3 = −0.5. PubChem, Compound Summary for CID 23532625, 4‑(1H‑1,2,4‑triazol‑1‑yl)piperidine. XLogP3 = 0. View Source
